Samarium trifluoroacetylacetonate
Description
Contextualization of Lanthanide Coordination Chemistry in Contemporary Research
Lanthanide coordination chemistry has evolved from a niche area of study to a cornerstone of modern materials science and technology. researchgate.nettandfonline.com The unique electronic and magnetic properties of lanthanide ions, arising from their partially filled 4f orbitals, make them indispensable in a wide array of applications. researchgate.nettandfonline.com These include, but are not limited to, optical glasses, lasers, telecommunications, luminescent devices, and catalysts. researchgate.nettandfonline.com The large ionic radii of lanthanide ions allow for high coordination numbers, leading to a diverse range of molecular geometries and coordination environments. tandfonline.com This adaptability is a key factor driving the design of sophisticated functional molecules and materials. researchgate.nettandfonline.com Contemporary research in this field is focused on harnessing these properties by incorporating lanthanide ions into complex molecular architectures, such as coordination polymers and supramolecular assemblies, to create materials with tailored functionalities. researchgate.netacs.org
Significance of Fluorinated Beta-Diketonate Ligands in Metal Complex Design
Fluorinated beta-diketonate ligands, such as trifluoroacetylacetonate, play a pivotal role in the design of metal complexes, particularly those involving lanthanide ions. mdpi.comnih.gov The introduction of fluorine atoms into the beta-diketone framework significantly influences the properties of the resulting complex. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the ligand, leading to the formation of stable and volatile metal complexes. google.com This volatility is a highly desirable characteristic for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are techniques used to create thin films for electronic and optical devices. acs.org
Furthermore, fluorinated beta-diketonates are excellent ligands for sensitizing the luminescence of lanthanide ions. researchgate.net They can efficiently absorb UV radiation and transfer the energy to the central metal ion, which then emits light at its characteristic wavelengths. researchgate.net This "antenna effect" is crucial for the development of highly luminescent materials for displays, sensors, and bio-imaging. mdpi.comnih.gov The versatility of these ligands also allows for the construction of heterometallic complexes, where two or more different metal ions are bridged by the beta-diketonate ligands, opening up possibilities for creating materials with combined magnetic, optical, or catalytic properties. mdpi.comnih.gov
Overview of Advanced Research Trajectories for Samarium Trifluoroacetylacetonate Complexes
Advanced research on this compound complexes is exploring several exciting avenues. A significant area of focus is their application in catalysis. These complexes have shown potential as catalysts in various organic reactions, leveraging the Lewis acidic nature of the samarium ion to facilitate bond formation and improve reaction efficiency. nih.gov
Another key research direction is the development of advanced luminescent materials. The characteristic orange-red emission of samarium ions, sensitized by the trifluoroacetylacetonate ligand, makes these complexes promising for use in lighting and display technologies. mdpi.comresearchgate.net Researchers are investigating ways to enhance the quantum yield and thermal stability of this luminescence through the design of novel co-ligands and host matrices. mdpi.comresearchgate.net
Furthermore, the magnetic properties of samarium complexes are being explored for the development of single-molecule magnets (SMMs). acs.org SMMs are individual molecules that can exhibit magnetic hysteresis, a property that could be exploited for high-density data storage. The design of this compound complexes with specific geometries and electronic structures is a key strategy in this pursuit. acs.org The use of these complexes as precursors for the synthesis of other samarium-based materials with unique electronic and optical properties is also an active area of investigation.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₂F₉O₆Sm strem.com |
| Molecular Weight | 609.6 g/mol lookchem.com |
| CAS Number | 23301-82-8 strem.com |
| Appearance | White to off-white powder ereztech.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
samarium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYHITGCKAOKLV-IQMQLBNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F9O6Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Ligand Architectural Design
Optimized Synthetic Routes for Samarium Trifluoroacetylacetonate Preparation
The preparation of high-purity samarium(III) trifluoroacetylacetonate, with the chemical formula Sm(CF₃COCHCOCH₃)₃, hinges on carefully controlled reaction conditions and purification strategies.
The most prevalent method for synthesizing samarium(III) trifluoroacetylacetonate is through a solvent-mediated reaction. This typically involves the reaction of a samarium salt, such as samarium(III) chloride (SmCl₃) or samarium(III) nitrate (B79036) (Sm(NO₃)₃), with 1,1,1-trifluoro-2,4-pentanedione (B1197229) (trifluoroacetylacetone, Htfa). The reaction is generally carried out in an organic solvent, with ethanol (B145695) or methanol (B129727) being common choices.
Optimization of the reaction conditions is critical for maximizing yield and purity. Key parameters that are controlled include:
Stoichiometry : A stoichiometric excess of the trifluoroacetylacetone ligand is often used to ensure the complete complexation of the samarium ion. A ligand-to-metal ratio of 3:1 is essential for the formation of the tris complex.
pH Control : The reaction medium is typically adjusted to neutral or mildly acidic conditions, which favors the formation of the stable complex.
Temperature : The synthesis is often performed with gentle heating, for instance, between 60–80°C, or stirring at room temperature to promote the reaction.
Anhydrous Conditions : Due to the moisture sensitivity of the complex, which can lead to the formation of hydrated species, conducting the synthesis under an inert atmosphere using a Schlenk line or a glovebox is crucial for obtaining the anhydrous form.
Table 1: Optimized Conditions for Solvent-Mediated Synthesis
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Reactants | Samarium(III) salt (e.g., SmCl₃), 1,1,1-trifluoro-2,4-pentanedione (Htfa) | Provides the central metal ion and the primary ligand. |
| Solvent | Ethanol, Methanol | Dissolves reactants and facilitates the reaction. |
| Ligand:Metal Ratio | 3:1 | Ensures complete formation of the tris-diketonate complex. |
| Temperature | Room Temperature to 80°C | Promotes reaction kinetics without inducing decomposition. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents the formation of undesirable hydrated byproducts. |
Once the reaction is complete, the resulting samarium(III) trifluoroacetylacetonate complex must be isolated and purified. Standard laboratory procedures include isolating the crude product by filtration of the precipitate or by evaporation of the solvent. The isolated solid is then typically dried under a vacuum to remove any residual solvent or moisture.
For applications requiring high-purity material, such as chemical vapor deposition (CVD), further purification is necessary. The most common and effective method is recrystallization from a dry organic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere.
A more specialized technique for producing highly pure, anhydrous complexes is cryochemical synthesis. This method involves the co-condensation of vaporized samarium metal and ligand precursors onto a cryogenically cooled surface. While less common, this technique offers excellent control over the physicochemical properties of the final product.
Table 2: Comparison of Purification Strategies
| Method | Description | Advantages |
|---|---|---|
| Recrystallization | Dissolving the crude complex in a minimal amount of hot, dry solvent (e.g., THF) and allowing it to cool slowly to form crystals. | Effective at removing soluble impurities; suitable for laboratory scale. |
| Vacuum Drying | Heating the complex under reduced pressure. | Removes volatile impurities and solvent; essential final step. |
| Cryochemical Synthesis | Co-condensation of vaporized metal and ligand on a cold surface. | Produces highly pure, anhydrous complexes with controlled properties. |
Development of Auxiliary Ligands for this compound Complexes
To modify and enhance the properties of samarium(III) trifluoroacetylacetonate, auxiliary (or ancillary) ligands are often introduced into the coordination sphere. These ligands are other molecules that bind to the central samarium ion, co-existing with the primary trifluoroacetylacetonate ligands. This approach is a cornerstone of modern coordination chemistry, allowing for the creation of heteroleptic complexes with tailored characteristics. For instance, the formation of adducts like Sm(acac)₃(1,10-phenanthroline) with the non-fluorinated analogue demonstrates the capacity of these systems to incorporate additional ligands. wikipedia.org
The design of auxiliary ligands for lanthanide complexes, including those of samarium, is guided by several key principles aimed at enhancing specific properties, particularly luminescence and stability.
Antenna Effect : Lanthanide ions like Sm³⁺ exhibit sharp, characteristic emission bands but suffer from very low molar absorption coefficients due to parity-forbidden f-f transitions. rsc.org To overcome this, organic auxiliary ligands with large π-systems are designed to act as "antennas." These ligands efficiently absorb excitation energy (typically UV light) and transfer it to the central lanthanide ion, which then luminesces. rsc.org
Satisfying Coordination Number : Lanthanide ions are characterized by large ionic radii and prefer high coordination numbers (typically 8 to 10). acs.org Auxiliary ligands are often polydentate (binding through multiple atoms) to help saturate the coordination sphere of the samarium ion. This leads to more stable and robust complexes by preventing the coordination of solvent molecules (like water), which are known to quench luminescence. acs.org
Tuning Structural and Electronic Properties : The incorporation of specific functional groups into the auxiliary ligand can impart unique properties to the final complex. osti.gov For example, ligands can be designed to influence the dimensionality and structure of resulting metal-organic frameworks or to alter the electronic environment of the Sm³⁺ ion, thereby fine-tuning its emission properties. acs.org
The size (steric effects) and electronic properties of ancillary ligands play a crucial role in determining the structure, stability, and reactivity of the final samarium complex. nih.gov
Steric Effects : The bulkiness of an ancillary ligand significantly influences the coordination geometry of the complex. Large, sterically demanding ligands can limit the number of ligands that can coordinate to the metal center and can force specific geometries. sigmaaldrich.com For example, the use of different substituted phenanthroline ligands has been shown to control whether the resulting lanthanide complex is a one-dimensional polymer or a three-dimensional framework. acs.org The steric hindrance can also protect the metal center from unwanted interactions, thereby increasing the complex's stability.
Electronic Effects : The electron-donating or electron-withdrawing nature of the ancillary ligand can modulate the electronic properties of the samarium center. sigmaaldrich.com Electron-donating groups can increase the electron density on the metal, which can affect the energy levels of the f-orbitals and the efficiency of the energy transfer from the ligand (antenna) to the metal. Conversely, electron-deficient ligands, such as those containing trifluoromethyl groups, can also influence the complex's geometry and photophysical properties. strem.com These electronic perturbations are a key tool for tuning the luminescent and catalytic behavior of the complex.
Table 3: Influence of Ancillary Ligand Properties
| Property | Effect on Complex | Example |
|---|---|---|
| Steric Bulk | Controls coordination number and geometry; can enhance stability. | Bulky phenanthroline derivatives dictating the dimensionality of a framework. acs.org |
| Electronic Nature | Modulates metal-ligand bond strength and tunes photophysical properties. | Weakly donating ligands stabilizing specific tautomers. sigmaaldrich.com |
| Chelation | Increases thermodynamic stability (chelate effect). | Polydentate ligands forming stable, multi-ring structures with the metal ion. |
Green Chemistry Approaches in this compound Synthesis
While traditional solvent-mediated syntheses are effective, they often rely on volatile and hazardous organic solvents. The principles of green chemistry encourage the development of more environmentally benign synthetic methods. For lanthanide β-diketonate complexes, mechanochemistry has emerged as a promising alternative. acs.orgdigitellinc.com
Mechanochemical synthesis involves inducing reactions in the solid state by grinding or milling the reactants together, often with minimal or no solvent (liquid-assisted grinding, LAG). rsc.orgosti.gov This approach offers several advantages:
Reduced Solvent Waste : It dramatically cuts down on the use of organic solvents, aligning with a primary goal of green chemistry. digitellinc.com
Potential for New Products : By avoiding solution-phase equilibria, mechanochemistry can sometimes lead to the isolation of novel compounds that are inaccessible through traditional methods. rsc.orgacs.org
Energy Efficiency : Ball milling can be more energy-efficient than heating large volumes of solvent for extended periods.
Research into the mechanochemical synthesis of related lanthanide hexafluoroacetylacetonate (hfac) complexes has demonstrated that this technique can successfully produce the desired coordination complexes directly from lanthanide salts. acs.orgacs.orgdigitellinc.com While challenges remain in controlling product distribution and purifying the resulting materials, mechanochemistry represents a significant step towards the sustainable synthesis of samarium(III) trifluoroacetylacetonate and other valuable lanthanide complexes. digitellinc.com Microwave-assisted synthesis is another green technique that has been applied to prepare lanthanide complexes, offering rapid reaction times. nih.govnih.gov
Advanced Structural Elucidation and Solid State Engineering
Single-Crystal X-ray Diffraction Analysis of Samarium Trifluoroacetylacetonate Structures
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, XRD studies reveal a complex and often variable coordination chemistry influenced by the presence of solvent molecules.
The samarium(III) ion typically exhibits high coordination numbers, commonly eight, in its trifluoroacetylacetonate complexes. The anhydrous complex, Sm(CF₃COCHCOCH₃)₃, is rarely isolated; instead, the central samarium ion expands its coordination sphere by incorporating solvent molecules, such as water or alcohols, into the primary coordination shell. wikipedia.orgmdpi.com
In a representative structure of a solvated samarium(III) β-diketonate complex, the Sm(III) center is ligated by six oxygen atoms from the three bidentate trifluoroacetylacetonate ligands and two additional oxygen atoms from solvent molecules (e.g., methanol). mdpi.com This results in an eight-coordinate geometry. The coordination polyhedron around the samarium ion is often best described as a distorted square antiprism or a distorted dodecahedron.
The Sm-O bond distances involving the trifluoroacetylacetonate ligands are typically in the range of 2.34 to 2.43 Å. mdpi.com The "bite angle" of the chelating ligand, defined as the O-Sm-O angle within a single trifluoroacetylacetonate ligand, is consistently acute, generally falling between 69° and 72°. mdpi.com These structural parameters are critical for understanding the stability and reactivity of the complex.
| Parameter | Typical Value |
|---|---|
| Coordination Number (CN) | 8 |
| Geometry | Distorted Square Antiprism |
| Sm-O (keto) Bond Length (Å) | 2.338 - 2.430 |
| O-Sm-O Bite Angle (°) | 69.8 - 71.7 |
Furthermore, C–H···O and C–H···F interactions are prevalent, where hydrogen atoms from the methyl or methine groups of the ligand engage with electronegative oxygen or fluorine atoms of neighboring molecules. These interactions, though individually weak, collectively contribute to the formation of robust three-dimensional supramolecular architectures. The specific nature of this assembly dictates key material properties such as solubility and thermal stability.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state engineering. Different polymorphs of a material can exhibit distinct physical properties, including melting point, stability, and luminescence. While the phenomenon is well-known in organometallic compounds, specific studies detailing the isolation of different polymorphs or the characterization of temperature- or pressure-induced phase transitions in this compound are not extensively documented in the scientific literature. The potential for polymorphism exists, likely driven by different arrangements of intermolecular interactions or the inclusion of different solvent molecules, but requires further systematic investigation.
Solution-State Structural Investigations via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure and behavior of this compound in solution can differ significantly from its solid-state configuration. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these solution-phase dynamics, although the paramagnetic nature of the Sm(III) ion (with a 4f⁵ electron configuration) introduces challenges, such as significant line broadening and large chemical shifts in the spectra. azom.com
In solution, this compound complexes are not static. The trifluoroacetylacetonate ligands can undergo dynamic exchange processes. These processes can be intramolecular, involving the fluxional rearrangement of the ligands around the samarium center, or intermolecular, involving the exchange of a coordinated ligand with a free ligand molecule in the solution or with a solvent molecule. rsc.org
Studies on related metal-acetylacetonate systems have shown that ligand exchange can be monitored using variable-temperature NMR. electronicsandbooks.com As the temperature increases, the rate of exchange increases, leading to changes in the NMR spectrum, such as the coalescence of distinct signals. The trifluoroacetylacetonate ligands exhibit dynamic coordination behavior, which allows for substitution by other ligands, a process fundamental to its catalytic activity. This dynamic equilibrium is highly dependent on factors such as the nature of the solvent, temperature, and the concentration of the complex.
The coordination environment around the samarium(III) ion in solution is heavily influenced by the solvent. In coordinating solvents (e.g., DMSO, water, alcohols), solvent molecules can compete with the trifluoroacetylacetonate ligands for coordination sites, potentially leading to an equilibrium mixture of species with different coordination numbers. wikipedia.org In contrast, in non-coordinating solvents (e.g., hexane, chloroform), the complex is more likely to maintain its primary coordination sphere or form oligomeric species.
Advanced NMR techniques can provide insight into the solution-phase structure. The paramagnetic shifts induced by the Sm(III) ion can be analyzed to obtain geometric information. By carefully selecting the solvent and temperature, it is possible to probe the equilibrium between different solvated species and understand how the solvent modulates the coordination environment of the samarium center.
Gas-Phase Structural Characterization Techniques and Conformational Studies
The investigation of this compound in the gas phase provides fundamental insights into its intrinsic molecular properties, free from intermolecular interactions present in the solid state. Mass spectrometry is a primary tool for this purpose, offering information on the compound's fragmentation patterns and the stability of its ions.
Studies on related lanthanide chelates, such as samarium thenoyltrifluoroacetone, reveal characteristic behaviors under mass spectrometry. researchgate.net A notable fragmentation pathway involves fluorine migration to the samarium metal center, with the subsequent loss of a difluorocarbene radical (:CF2). researchgate.net This process leads to the formation of ions like [SmF2]⁺. researchgate.net Furthermore, the mass spectra of samarium chelates indicate a change in the oxidation state of the metal, from Sm(III) to Sm(II), evidenced by the presence of ions like [SmF]⁺. researchgate.net This reduction to the bivalent state is a known tendency for samarium. researchgate.net The fragmentation patterns are generally similar across different lanthanide chelates of fluorinated β-diketones, with the intensity of ions containing the metal in a +2 oxidation state varying depending on the specific lanthanide. researchgate.net
| Observation | Description | Observed Ions | Significance |
|---|---|---|---|
| Fluorine Migration | Transfer of a fluorine atom from the ligand to the central samarium ion during fragmentation. researchgate.net | [SmF2]⁺ researchgate.net | Indicates a strong affinity between samarium and fluorine and a common fragmentation pathway for fluorinated β-diketonates. |
| Valency Change | Reduction of the samarium ion from the +3 to the +2 oxidation state. researchgate.net | [SmF]⁺ researchgate.net | Reflects the electrochemical properties of samarium and its tendency to access the divalent state. researchgate.net |
Nanostructure Formation and Self-Assembly of this compound
This compound serves as a valuable precursor material in the fabrication of advanced nanomaterials, leveraging its volatility and thermal decomposition properties. americanelements.com The compound's ability to decompose into samarium oxides (Sm₂O₃) upon heating makes it suitable for techniques like chemical vapor deposition (CVD) to create samarium-containing thin films and ceramic coatings. These nanostructured materials are of interest for their unique optical and electronic properties.
The principle of self-assembly, driven by coordination chemistry, is fundamental to forming structured nanomaterials from lanthanide complexes. While detailed studies on the self-assembly of monomeric this compound are limited, related systems demonstrate the potential for creating highly ordered supramolecular structures. For instance, dinuclear lanthanide complexes using similar bis-β-diketonate ligands have been shown to self-assemble into triple-stranded helical structures. acs.org This highlights the capacity of β-diketonate ligands to direct the formation of complex, multi-component architectures around lanthanide ions.
The incorporation of samarium into various nanostructured hosts is another area of active research, primarily driven by the element's distinct luminescent properties. mdpi.comnih.gov Samarium-doped nanoparticles, such as fluorapatites and hydroxyapatites, have been synthesized via methods like co-precipitation. nih.govmdpi.comnih.gov Although these syntheses may not use this compound directly as the precursor, they underscore the interest in samarium-containing nanostructures. These materials exhibit characteristic orange-red light emission under excitation. mdpi.comnih.gov The emission spectrum for Sm³⁺-doped nanoparticles typically displays bands corresponding to the ⁴G₅/₂ → ⁶Hₙ (where n = 5/2, 7/2, 9/2, 11/2) transitions. nih.govrsc.org The luminescent efficiency of these nanostructures is highly dependent on the samarium concentration, the host matrix, and the absence of quenching species. nih.gov
Sophisticated Spectroscopic and Photophysical Investigations
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic spectroscopy is a fundamental tool for elucidating the electronic structure of samarium(III) complexes. The absorption and emission spectra provide insights into both the ligands and the central metal ion.
The absorption spectra of samarium(III) trifluoroacetylacetonate complexes are typically dominated by intense, broad bands in the ultraviolet region. These bands are not due to the samarium ion itself but arise from electronic transitions within the trifluoroacetylacetonate ligand. Specifically, these are assigned to π → π* and n → π* intra-ligand transitions. mdpi.comresearchgate.net For instance, in pyridyl adducts of a similar samarium(III) complex with a fluorinated β-diketone ligand, an intense broad band between 350-400 nm is observed, corresponding to the π → π* electronic transition within the conjugated ligand. mdpi.com
In addition to intra-ligand transitions, Ligand-to-Metal Charge Transfer (LMCT) transitions can occur. libretexts.org In an LMCT process, an electron is excited from a ligand-based molecular orbital to an empty or partially filled metal-centered orbital. libretexts.orgsemanticscholar.org This results in the formal reduction of the metal center and oxidation of the ligand. libretexts.orgsemanticscholar.org For LMCT to occur at low energy (i.e., in the visible or near-UV region), the metal should be in a high oxidation state and the ligand should have high-energy orbitals, properties which are met by the Sm(III) ion and acetylacetonate-type ligands. libretexts.org These LMCT transitions are often very intense. libretexts.org
The samarium(III) ion possesses a 4f⁵ electronic configuration, which gives rise to a multitude of electronic states. chemrxiv.orgnih.gov Transitions between these 4f orbitals, known as 4f-4f transitions, are responsible for the characteristic sharp absorption and emission lines observed for samarium complexes. mdpi.comchemrxiv.orgub.edu These transitions are formally forbidden by the Laporte rule, but they gain intensity through mixing with orbitals of opposite parity or other mechanisms, resulting in weak, narrow absorption bands compared to the intense ligand-based bands. chemrxiv.orgnih.gov
Upon excitation, typically via the ligand, the energy is transferred to the Sm(III) ion, populating its excited states. The subsequent luminescence arises from radiative relaxation from the lowest emitting level, the ⁴G₅/₂ state, to lower-lying states within the ⁶H and ⁶F manifolds. mdpi.comub.edu The emission spectrum typically shows several distinct peaks corresponding to these transitions.
The table below details the characteristic emission transitions for samarium(III) ions.
| Transition | Approximate Emission Wavelength (nm) | Region |
|---|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | 565 ± 1 | Visible |
| ⁴G₅/₂ → ⁶H₇/₂ | 608 ± 2 | Visible |
| ⁴G₅/₂ → ⁶H₉/₂ | 649 ± 2 | Visible |
| ⁴G₅/₂ → ⁶H₁₁/₂ | 714 ± 3 | Visible/NIR |
| ⁴G₅/₂ → ⁶F₁/₂ | 882 ± 1 | NIR |
| ⁴G₅/₂ → ⁶F₃/₂ | 925 ± 2 | NIR |
| ⁴G₅/₂ → ⁶F₅/₂ | 948 ± 3 | NIR |
| ⁴G₅/₂ → ⁶F₇/₂ | 1031 ± 5 | NIR |
| ⁴G₅/₂ → ⁶F₉/₂ | 1180 ± 6 | NIR |
| ⁴G₅/₂ → ⁶F₁₁/₂ | 1294 ± 4 | NIR |
Data sourced from reference ub.edu. The ⁴G₅/₂ → ⁶H₉/₂ transition is often the most intense in the visible region. ub.edu
The precise positions and splitting of these bands are sensitive to the coordination environment and symmetry around the Sm(III) ion, providing valuable information about the complex's structure. ub.eduaps.org
Luminescence Quantum Yield and Excited-State Lifetime Determinations
The efficiency of the luminescence process is quantified by the luminescence quantum yield (QY) and the excited-state lifetime (τ). These parameters are crucial for evaluating the potential of samarium trifluoroacetylacetonate in applications such as lighting and sensing.
The luminescence quantum yield (Φ_L) is the ratio of photons emitted to photons absorbed. It is directly related to the radiative and non-radiative decay rates. A significant challenge in achieving high quantum yields for samarium complexes is the prevalence of non-radiative decay pathways. acs.orgaip.org The small energy gap between the ⁴G₅/₂ emitting level and the next lower level (⁶F₁₁/₂) makes the complex susceptible to multiphonon relaxation, where the electronic energy is dissipated through coupling with high-frequency vibrations (e.g., C-H, O-H) in the ligands or solvent molecules. acs.org This process is a major contributor to the non-radiative decay rate and often leads to weak luminescence, especially in non-deuterated solvents. acs.org Reducing non-radiative recombination is key to improving the photoluminescence intensity and prolonging the fluorescence lifetime. aip.org
Direct excitation of the Sm(III) ion's 4f-4f transitions is inefficient due to their low absorption cross-sections. To overcome this, organic ligands that are strong absorbers of UV light, such as trifluoroacetylacetonate, are used. This process, known as the "antenna effect" or sensitization, involves three main steps:
Strong absorption of incident light by the ligand, promoting it to an excited singlet state (S₁).
Intersystem crossing (ISC) from the ligand's singlet state to a lower-energy triplet state (T₁).
Intramolecular energy transfer from the ligand's triplet state to an appropriate excited state of the Sm(III) ion.
The photophysical properties of this compound can be significantly influenced by the surrounding environment, particularly the solvent and any associated counterions. acs.orgnih.govnih.gov
Solvent Effects: The choice of solvent can alter the coordination sphere of the samarium ion. acs.orgnih.gov Solvents capable of coordination, such as methanol (B129727) or water, can displace the trifluoroacetylacetonate ligands or co-coordinate to the metal center. acs.orgnih.gov The presence of high-frequency oscillators, like O-H bonds from solvent molecules, in the inner coordination sphere can dramatically increase non-radiative decay rates through multiphonon relaxation, thereby quenching the luminescence. acs.org Studies on related europium(III) and samarium(III) complexes have shown that the coordination of counterions and solvent molecules are in competition, with the outcome depending on the solvent's polarity and coordinating ability. acs.orgnih.gov For instance, in a non-coordinating solvent like dichloromethane (B109758) (DCM), the counterion is more likely to be coordinated to the metal, while in a coordinating solvent like methanol (MeOH), the counterion is more likely to be dissociated and replaced by solvent molecules. acs.orgnih.gov
Counterion Effects: The nature of the counterion can also impact the luminescence properties. acs.orgnih.govnih.gov Counterions can affect the complex's structure and the symmetry of the coordination environment. nih.govnih.gov In solvents where the counterion is coordinated to the metal ion, it can influence the crystal field splitting of the 4f energy levels and affect the rates of radiative and non-radiative transitions. acs.orgnih.gov The interplay between the solvent and counterion can lead to complex equilibria in solution, with different species exhibiting distinct photophysical properties. nih.govnih.gov
The table below summarizes the observed excited-state lifetimes for a samarium(III) complex with a thenoyltrifluoroacetylacetonate (tta) ligand, which is structurally similar to trifluoroacetylacetonate, in different solvents with different counterions.
| Complex | Solvent | Excited-State Lifetime (τ) in µs |
|---|---|---|
| [SmL(tta)₂]·NO₃ | Acetonitrile (AN) | 1.80 ± 0.05 |
| Dichloromethane (DCM) | 2.01 ± 0.05 | |
| Methanol (MeOH) | 1.55 ± 0.05 | |
| [SmL(tta)₂(H₂O)]·CF₃SO₃ | Acetonitrile (AN) | 1.83 ± 0.05 |
| Dichloromethane (DCM) | 1.88 ± 0.05 | |
| Methanol (MeOH) | 1.61 ± 0.05 |
Data sourced from reference acs.org. L = N,N′-bis(2-pyridylmethylidene)-1,2-(R,R or S,S)-cyclohexanediamine. The decay curves were well-fitted by a single-exponential function, indicating a single emitting species. acs.org The lifetimes in the microsecond range suggest that the ligands effectively protect the Sm(III) ion from solvent-induced quenching. acs.org
Circularly Polarized Luminescence (CPL) and Chiroptical Properties
Circularly Polarized Luminescence (CPL) spectroscopy is a powerful tool that provides information on the chiral environment of luminescent species in their excited states. nih.gov It measures the differential emission of left and right circularly polarized light. acs.org The degree of circular polarization is quantified by the luminescence dissymmetry factor (g_lum_), which is a critical parameter in evaluating the performance of CPL-active materials. rsc.org Chiral lanthanide complexes, including those of samarium, are particularly noteworthy for their potential to exhibit large g_lum_ values due to their unique electronic transitions. nih.govrsc.org
The origin of CPL in chiral samarium complexes lies in the induction of chirality from a chiral ligand to the samarium(III) ion's emissive states. nih.govrsc.org Lanthanide ions themselves are achiral, but when coordinated to chiral organic ligands, the resulting complex can become chiral and, consequently, CPL-active. rsc.org The 4f-4f electronic transitions of lanthanide ions, which are responsible for their luminescence, are sensitive to the local symmetry of the metal ion's coordination environment. rsc.org
In a chiral environment, the degeneracy of these transitions is lifted, and they can become differentially sensitive to left and right circularly polarized light. Specifically, the magnetic-dipole allowed transitions, such as the ⁴G₅/₂ → ⁶H₅/₂ transition in Sm(III), are particularly sensitive to the chiral environment and often exhibit strong CPL activity. rsc.org The interaction between the chiral ligand field and the f-orbitals of the samarium ion leads to a transfer of chirality, resulting in the emission of circularly polarized light. rsc.org The efficiency of this chirality transfer and the resulting CPL intensity are highly dependent on the structure of the chiral ligand and its coordination to the samarium ion. nih.govbohrium.com
A direct and predictable correlation exists between the absolute configuration of the chiral ligands in a samarium complex and the sign of its CPL signal. Enantiomeric complexes, which are non-superimposable mirror images of each other, will exhibit mirror-image CPL spectra. acs.orgchinesechemsoc.org For instance, a complex with an (R)-configured ligand might show a positive CPL signal for a particular transition, while its (S)-enantiomer will show a negative signal of similar magnitude for the same transition. nih.gov
The magnitude of the dissymmetry factor, g_lum_, is a measure of how effectively the molecular chirality is translated into CPL. rsc.org This factor is influenced by several aspects of the molecular structure:
The nature of the chiral ligand: The rigidity and specific stereochemistry of the ligand play a crucial role. bohrium.com Ligands that create a highly asymmetric and constrained coordination environment around the samarium ion tend to induce stronger CPL. nih.gov
The specific electronic transition: Different f-f transitions will have different sensitivities to the chiral environment, resulting in varying g_lum_ values across the emission spectrum. rsc.orgrsc.org
Studies on various chiral samarium complexes have consistently demonstrated this correlation. For example, complexes with enantiomeric forms of ligands like BINAPO have shown CPL spectra that are mirror images of each other, with the sign of the dissymmetry factor being dependent on the ligand's chirality. nih.gov Similarly, chiral amphiphilic ligands based on 2,6-pyridinedicarboxylic acid have been shown to transfer their chirality to the samarium center upon complexation, resulting in significant CPL activity. rsc.org
| Complex | Transition | g_lum | Reference |
| Sm·1₃ | ⁴G₅/₂ → ⁶H₅/₂ | -0.44 | rsc.org |
| Sm·1₃ | ⁴G₅/₂ → ⁶H₇/₂ | 0.29 | rsc.org |
| Sm·2₃ | ⁴G₅/₂ → ⁶H₅/₂ | 0.45 | rsc.org |
| Sm·2₃ | ⁴G₅/₂ → ⁶H₇/₂ | -0.23 | rsc.org |
| Sm₄(L^R)₆ | 565 nm | +0.081 | chinesechemsoc.org |
| Sm₄(L^S)₆ | 565 nm | -0.081 | chinesechemsoc.org |
| Sm((S)-BINAPO)₂(OTf)₃ | Not Specified | 0.272 | nih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Bonding and Ligand Conformation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as an indispensable tool for elucidating the structural details of this compound. nih.gov These methods probe the vibrational modes of the molecule, offering insights into the coordination of the trifluoroacetylacetonate ligand to the samarium ion and the ligand's conformational state. researchgate.net While both techniques measure molecular vibrations, they are based on different physical principles—FTIR on the absorption of infrared radiation and Raman on the inelastic scattering of light—making them complementary. nih.govtum.de
The vibrational spectrum of this compound is characterized by a series of bands corresponding to the various stretching and bending modes of the trifluoroacetylacetonate ligand and the samarium-oxygen bonds. The positions and intensities of these bands are sensitive to the coordination environment.
Key vibrational modes and their typical assignments include:
C=O and C=C Stretching: The region between 1500 cm⁻¹ and 1700 cm⁻¹ is particularly informative. In the free ligand, distinct C=O and C=C stretching vibrations are observed. Upon coordination to the samarium ion, these bands shift, often merging or appearing as broadened absorptions, indicating the delocalization of π-electrons within the chelate ring. For instance, in samarium acetylacetonate (B107027) crystals, a C=O vibration is noted around 1580 cm⁻¹ and a C=C vibration at 1515 cm⁻¹. researchgate.net
CF₃ Vibrations: The strong electronegativity and mass of the fluorine atoms give rise to characteristic CF₃ stretching and bending modes, typically found in the 1350-1100 cm⁻¹ region.
CH Vibrations: Stretching and bending vibrations of the C-H group in the chelate ring are also observable.
Samarium-Oxygen (Sm-O) Stretching: The vibrations corresponding to the Sm-O bonds are found at lower frequencies, generally below 700 cm⁻¹. These modes are a direct probe of the metal-ligand bond strength.
The analysis of these vibrational modes provides a detailed picture of the ligand's coordination to the samarium ion. The shifts in the C=O and C=C stretching frequencies upon complexation are indicative of the strength of the Sm-O bond and the degree of electron delocalization in the chelate ring.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation |
| C=O Stretching | 1550 - 1650 | Indicates coordination of the carbonyl group to the metal ion. Shifts to lower frequency upon complexation. |
| C=C Stretching | 1500 - 1550 | Reflects the double bond character within the chelate ring. |
| CF₃ Stretching | 1100 - 1350 | Characteristic of the trifluoromethyl group. |
| Sm-O Stretching | < 700 | Provides direct information on the metal-ligand bond strength. |
In situ vibrational spectroscopy, particularly FTIR and Raman, allows for the real-time monitoring of chemical reactions involving this compound. By continuously acquiring spectra as a reaction proceeds, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of products. This provides valuable kinetic and mechanistic information.
For example, in the synthesis of this compound, in situ FTIR could be used to monitor the reaction between a samarium salt and trifluoroacetylacetone. The disappearance of the characteristic C=O stretching band of the free ligand and the simultaneous appearance of the new bands associated with the coordinated ligand would signal the progress of the complexation reaction.
Similarly, in applications where this compound is used as a precursor or catalyst, in situ vibrational spectroscopy can be employed to study the reaction mechanism. Changes in the vibrational spectrum of the complex during the reaction can reveal information about its role in the catalytic cycle, such as ligand exchange processes or changes in the coordination environment of the samarium ion.
X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states of the elements within a material. mdpi.com In the context of this compound, XPS is a powerful tool for analyzing the electronic state of the samarium ion and the surrounding ligand atoms.
The principle of XPS involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoejected electrons is measured, and from this, their binding energy can be determined. The binding energy of a core electron is characteristic of the element from which it was ejected and is also sensitive to the local chemical environment and oxidation state of that element.
For this compound, XPS analysis would involve acquiring high-resolution spectra for the following core levels:
Sm 3d and 4d: The binding energies of the samarium 3d and 4d electrons are sensitive to its oxidation state. This allows for the confirmation that samarium is in the +3 oxidation state within the complex. The spectra may also exhibit satellite features that provide further insight into the electronic structure.
O 1s: The O 1s spectrum can distinguish between different oxygen environments. For instance, the oxygen atoms coordinated to the samarium ion will have a different binding energy compared to any adventitious oxygen or water adsorbed on the surface.
F 1s: The F 1s signal is characteristic of the trifluoromethyl groups on the ligand. Its binding energy can provide information about the integrity of the CF₃ groups.
C 1s: The C 1s spectrum is often complex and can be deconvoluted to identify the different types of carbon atoms in the trifluoroacetylacetonate ligand, such as the carbonyl carbons, the central methine carbon, and the carbon in the trifluoromethyl group.
By carefully analyzing the binding energies and peak shapes of these core levels, a detailed picture of the electronic structure and chemical composition of this compound can be obtained. This information is crucial for understanding its chemical properties and performance in various applications.
| Element | Core Level | Expected Information |
| Samarium | 3d, 4d | Oxidation state, electronic configuration |
| Oxygen | 1s | Coordination environment (Sm-O vs. other oxygen species) |
| Fluorine | 1s | Integrity of the CF₃ group |
| Carbon | 1s | Different chemical environments of carbon atoms in the ligand |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Samarium(III) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org The trivalent samarium ion (Sm³⁺) possesses a 4f⁵ electron configuration, which gives rise to a ⁶H₅/₂ ground state multiplet. This non-zero electronic spin makes this compound a paramagnetic compound and thus amenable to EPR studies, typically at very low (liquid helium) temperatures due to fast spin relaxation at higher temperatures. nih.gov
The EPR spectrum of an Sm³⁺ center is highly sensitive to its local coordination environment. The trifluoroacetylacetonate ligands create a specific crystal field around the samarium ion, which lifts the degeneracy of the ground state electronic levels. This interaction is characterized by the g-tensor, a key parameter obtained from the EPR spectrum. ciqtekglobal.com The g-value is a dimensionless quantity that reflects the interaction between the electron's magnetic moment and the external magnetic field. libretexts.org For a free electron, g is approximately 2.0023, but for an ion in a complex like this compound, spin-orbit coupling and the influence of the ligand field cause significant deviations. libretexts.org
The analysis of the g-tensor provides valuable information about the symmetry of the coordination site. For Sm³⁺, which is a Kramers' ion (having an odd number of unpaired electrons), EPR signals are guaranteed to be observable. The values of the g-tensor components (gₓ, gᵧ, g₂) depend on the strength and symmetry of the crystal field created by the oxygen atoms of the trifluoroacetylacetonate ligands. Small g-values, often less than 1.0, are characteristic for many low-symmetry Sm³⁺ complexes due to mixing with excited states. nih.gov Although specific EPR data for this compound is not extensively documented in publicly accessible literature, data from Sm³⁺ doped into various crystal hosts demonstrate the sensitivity of the technique. The EPR spectrum provides a direct probe of the electronic ground state and the local symmetry around the paramagnetic Sm³⁺ ion.
Table 1: Representative EPR Parameters for Sm³⁺ Centers in Low-Symmetry Environments
| Parameter | Description | Typical Value Range |
| g-tensor | Anisotropic tensor describing the interaction with the magnetic field. | Highly anisotropic, with principal values often < 1.0. |
| Linewidth | The width of the resonance signal, influenced by spin relaxation and unresolved hyperfine interactions. | Varies significantly with temperature and host matrix. |
| Hyperfine Coupling | Interaction between the electron spin and the nuclear spins of ¹⁴⁷Sm (I=7/2) and ¹⁴⁹Sm (I=7/2). | Often unresolved due to broad lines but contributes to the linewidth. |
Time-Resolved Spectroscopy for Dynamic Photophysical Processes
The characteristic orange-red luminescence of this compound arises from a sophisticated series of photophysical events that can be elucidated using time-resolved spectroscopy. This technique is crucial for understanding the dynamics of both the energy transfer from the ligand to the metal ion and the subsequent emission from the Sm³⁺ center.
The luminescence process in this compound is initiated by the absorption of ultraviolet light by the trifluoroacetylacetonate ligand. This ligand acts as an "antenna," efficiently harvesting excitation energy and transferring it to the central samarium(III) ion. This intramolecular energy transfer populates the excited states of the Sm³⁺ ion, primarily the ⁴G₅/₂ level. From this emissive state, the ion relaxes to lower-lying ⁶Hₙ levels, producing characteristic sharp emission bands in the visible spectrum. nih.govresearchgate.net The most prominent transitions are typically:
⁴G₅/₂ → ⁶H₅/₂ (~565 nm)
⁴G₅/₂ → ⁶H₇/₂ (~600 nm)
⁴G₅/₂ → ⁶H₉/₂ (~645 nm) researchgate.net
⁴G₅/₂ → ⁶H₁₁/₂ (~710 nm) nih.gov
Time-resolved fluorescence spectroscopy allows for the direct measurement of the luminescence lifetime (τ), which is the average time the Sm³⁺ ion spends in the excited ⁴G₅/₂ state before returning to a lower state. nist.gov For Sm³⁺ complexes, these lifetimes are typically in the microsecond (µs) range. acs.orgacs.org This long decay time is a hallmark of f-f electronic transitions, which are formally forbidden by quantum mechanical selection rules.
Table 2: Photophysical Data for Samarium(III) β-Diketonate Complexes
| Complex Type | Emission Peak (nm) (Transition) | Luminescence Lifetime (τ) (µs) | Quantum Yield (Φ) (%) |
| Sm(III) Macrocyclic Complex nih.gov | 563 (⁴G₅/₂ → ⁶H₅/₂) | 37.7 - 39.2 (in Methanol) | ~0.6 (in PMMA) |
| Sm(III) Macrocyclic Complex nih.gov | 596 (⁴G₅/₂ → ⁶H₇/₂) | 37.7 - 39.2 (in Methanol) | ~0.6 (in PMMA) |
| Sm(III) Macrocyclic Complex nih.gov | 643 (⁴G₅/₂ → ⁶H₉/₂) | 37.7 - 39.2 (in Methanol) | ~0.6 (in PMMA) |
| In-situ [SmL]⁻ Complex acs.org | N/A | N/A | 0.39 (in TRIS buffer) |
| Isolated [SmL]⁻ Complex acs.org | N/A | N/A | 0.41 (in TRIS buffer) |
Data presented is for analogous samarium β-diketonate complexes to illustrate typical photophysical properties. PMMA = Poly(methyl methacrylate), TRIS = Tris(hydroxymethyl)aminomethane.
Theoretical and Computational Chemistry of Samarium Trifluoroacetylacetonate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the intricate details of the electronic structure and bonding within samarium trifluoroacetylacetonate. These methods allow for a detailed analysis of molecular orbitals, bond characteristics, and spectroscopic properties.
Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Geometry and Electronic States
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the optimized molecular geometry and electronic states of this compound. nih.govscienceopen.com DFT calculations, often using functionals like B3LYP, are employed to predict the equilibrium geometry of the complex. nih.gov These calculations are instrumental in understanding the coordination environment of the samarium(III) ion and the conformation of the trifluoroacetylacetonate ligands.
For instance, DFT studies on related metal trifluoroacetylacetonate complexes have shown that different isomers, such as facial (fac) and meridional (mer), can exist with very small energy differences, suggesting the potential for multiple stable or metastable geometries in the gas phase. scienceopen.com The choice of functional and basis set, such as the triple-zeta polarized (TZP) basis set, is critical for obtaining accurate results. scienceopen.com Advanced computational approaches may also incorporate relativistic effects, which are significant for heavy elements like samarium, to provide a more accurate description of the electronic structure. mdpi.com
Ab initio methods, such as Complete Active Space Perturbation Theory of the second order (CASPT2), offer a high level of theory for studying the electronic states and electron transfer processes. mdpi.com These calculations can predict whether processes like single electron transfer are energetically favorable. mdpi.com The combination of DFT and ab initio methods provides a comprehensive understanding of the molecule's geometry and electronic behavior, which is essential for interpreting experimental data and predicting reactivity. mdpi.com
Table 1: Computational Methods in the Study of this compound and Related Complexes
| Computational Method | Application | Key Findings | References |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic states and properties. | Predicts equilibrium geometries (fac and mer isomers) and electronic structures. | nih.govscienceopen.com |
| Ab Initio (CASPT2) | High-accuracy calculation of electronic states and electron transfer energetics. | Provides benchmark data for assessing the accuracy of DFT functionals. | mdpi.com |
Ligand Field Theory Applications to Samarium(III) Spectroscopy
Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and spectroscopy of transition metal and lanthanide complexes. For samarium(III) trifluoroacetylacetonate, LFT helps in understanding the splitting of the f-orbital energies due to the electrostatic field created by the trifluoroacetylacetonate ligands. This splitting gives rise to the characteristic absorption and emission spectra of the complex.
The application of LFT allows for the interpretation of the f-f transitions observed in the electronic spectra of Sm(III) complexes. While these transitions are typically weak and sharp, their positions and intensities are sensitive to the coordination environment of the samarium ion. By analyzing these spectroscopic features, it is possible to deduce information about the symmetry of the complex and the nature of the samarium-ligand bonding. The electron-withdrawing trifluoromethyl groups in the ligands influence the ligand field strength, which in turn affects the spectroscopic parameters.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding within a molecule. researchgate.net It transforms the complex molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net
For this compound, NBO analysis can quantify the nature of the samarium-oxygen bonds. It can determine the extent of covalent versus ionic character in these bonds by analyzing the charge transfer and orbital interactions between the samarium ion and the oxygen atoms of the trifluoroacetylacetonate ligands. The analysis can reveal donor-acceptor interactions, such as the donation of electron density from the oxygen lone pairs to the empty orbitals of the samarium ion. researchgate.net These interactions are crucial for the stability of the complex. mdpi.com The stabilization energies calculated through NBO analysis provide a quantitative measure of the strength of these bonding interactions. researchgate.netmdpi.com
Table 2: NBO Analysis of Donor-Acceptor Interactions
| Donor Orbital | Acceptor Orbital | Interaction Type | Significance | References |
| Oxygen lone pair (ligand) | Empty orbitals of Samarium(III) | Lewis acid-base interaction | Contributes significantly to the stability of the complex. | researchgate.netmdpi.com |
| π-orbitals of the ligand | π*-orbitals of adjacent ligand moieties | Intraligand charge transfer | Affects the electronic properties and reactivity of the ligand framework. | mdpi.com |
Molecular Dynamics (MD) Simulations for Solution and Solid-State Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the dynamic processes that govern the properties of this compound in both solution and the solid state. nih.govnih.gov
Solvent Effects on Coordination and Conformation
In solution, the coordination sphere of the samarium ion in this compound can be influenced by the surrounding solvent molecules. MD simulations can be used to investigate these solvent effects on the coordination number and conformation of the complex. The simulations can model the explicit interactions between the complex and solvent molecules, revealing how different solvents can coordinate to the samarium ion and potentially displace the trifluoroacetylacetonate ligands. mdpi.com
For example, simulations in different solvents can show variations in the stability of the complex and the preferred coordination geometry. mdpi.com These studies are important for understanding the behavior of the complex in various reaction media and for designing applications where solvent-complex interactions are critical. mdpi.com
Intermolecular Interactions and Crystal Packing Simulation
In the solid state, the arrangement of molecules in a crystal lattice is determined by intermolecular interactions. rsc.org MD simulations can be used to model the crystal packing of this compound and to analyze the non-covalent interactions that hold the crystal together. researchgate.net These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the fluorine atoms of the trifluoromethyl groups. nih.gov
By simulating the crystal structure, it is possible to understand how the individual molecules arrange themselves to form the macroscopic crystal. nih.gov This information is valuable for interpreting X-ray diffraction data and for understanding the physical properties of the solid material, such as its stability and morphology. marquette.edu The simulations can also provide insights into the dynamic behavior within the crystal, such as molecular rotations or vibrations.
Prediction and Interpretation of Spectroscopic Parameters (e.g., Judd-Ofelt Parameters)
The spectroscopic properties of this compound are fundamentally governed by the electronic transitions within the 4f shell of the Sm(III) ion. While these f-f transitions are parity-forbidden by Laporte's rule, they gain intensity in a coordination complex through the mixing of opposite-parity configurations (e.g., 4fⁿ⁻¹5d¹) induced by the asymmetric ligand field. The Judd-Ofelt theory is a powerful theoretical framework used to model and predict the intensities of these transitions. uab.edu
The theory utilizes three phenomenological parameters, Ωλ (where λ = 2, 4, 6), which are determined empirically from the absorption spectrum of the lanthanide complex. researchgate.netmdpi.com These parameters are crucial for understanding the local environment of the Sm(III) ion.
Ω₂ : This parameter is highly sensitive to the symmetry of the coordination environment and the nature of the metal-ligand bond. A higher Ω₂ value typically indicates a more asymmetric coordination site and a greater degree of covalency in the Sm-O bond, which is characteristic of β-diketonate ligands like trifluoroacetylacetonate.
Ω₄ and Ω₆ : These parameters are more dependent on the bulk properties and rigidity of the host material or ligand structure and are less sensitive to minor changes in the immediate coordination sphere. nih.gov
The calculation of Judd-Ofelt parameters for a powdered sample of a complex like this compound can be achieved through a universal method that uses the diffuse-reflection spectrum. rsc.org The process involves converting the diffuse-reflection data into an absorption cross-section spectrum using the Kubelka-Munk function, from which the experimental oscillator strengths of various electronic transitions are calculated. rsc.org A least-squares fitting method is then employed to match these experimental oscillator strengths with theoretical values, yielding the Ωλ parameters. researchgate.netnih.gov
Once determined, these parameters allow for the calculation of key radiative properties, including:
Radiative transition probabilities (A_rad)
Luminescent branching ratios (β_R)
Radiative lifetimes (τ_rad)
For instance, studies on similar Sm(III) β-diketonate complexes, such as those with thenoyltrifluoroacetonate (tta) and various neutral ligands, have shown how the ligand environment affects these parameters. nih.govnih.gov The introduction of different co-ligands can alter the symmetry and covalency, leading to measurable changes in the Judd-Ofelt parameters and, consequently, the luminescent properties of the complex. The characteristic orange-red emission of Sm(III) complexes arises from transitions originating from the ⁴G₅/₂ excited state to various ⁶H_J (J = 5/2, 7/2, 9/2, 11/2) ground state manifolds. nih.gov The intensity of these transitions, particularly the hypersensitive ⁴G₅/₂ → ⁶H₉/₂ transition, is directly related to the calculated Judd-Ofelt parameters. researchgate.net
Table 1: Representative Judd-Ofelt Parameters for Sm(III) β-Diketonate Complexes
Data sourced from a study on Sm(III) thenoyltrifluoroacetonate (tta) complexes. nih.gov tppo = triphenylphosphine (B44618) oxide, bipy = 2,2'-bipyridine, phen = 1,10-phenanthroline.
Reaction Pathway Modeling and Energy Landscapes for Reactivity Prediction
Computational chemistry provides indispensable tools for predicting the reactivity of this compound. By modeling reaction pathways and constructing energy landscapes, it is possible to understand reaction mechanisms, predict products, and rationalize experimental observations. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of computational cost and accuracy. nih.govrsc.org
While specific reaction modeling for this compound is not extensively documented in the literature, the principles can be illustrated through studies on analogous samarium complexes. For example, the rich redox chemistry of samarium allows it to participate in a variety of transformations, often involving single-electron transfer (SET) steps. rug.nl
The process of modeling such a reaction pathway typically involves:
Geometry Optimization: The structures of the reactants, potential intermediates, transition states, and products are optimized to find their lowest energy conformations. For lanthanide complexes, specialized computational models like the Sparkle Model can be used for initial geometry predictions before higher-level quantum chemical calculations. sparkle.pro.br
Transition State Searching: Algorithms are used to locate the transition state (a first-order saddle point on the potential energy surface) that connects reactants to products or intermediates.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
In the case of the Sm(II) hydride reacting with CO₂, DFT calculations elucidated a pathway involving hydride insertion and reductive disproportionation steps, leading to a mixed-bis-formate/carbonate Sm(III) product. nih.govrsc.org The computed energy landscape provided the activation barriers for each step, explaining the feasibility of the proposed mechanism.
For this compound, similar computational strategies could be employed to predict its reactivity. For instance, its role as a potential catalyst could be investigated by modeling the entire catalytic cycle, including substrate coordination, bond activation, product formation, and catalyst regeneration. The energy landscape would reveal the rate-determining step and provide insights into how the ligand framework (the trifluoroacetylacetonate ligands) influences the catalytic activity. Similarly, potential degradation pathways or reactions with atmospheric components could be modeled to predict the compound's stability. Another area of study is the photocatalytic potential, where computational modeling of HOMO and LUMO energy levels can predict the feasibility of using the complex in light-driven chemical reactions. researchgate.net
Reactivity and Decomposition Pathways
Thermal Decomposition Mechanisms and Volatility Studies
The thermal stability and volatility of samarium trifluoroacetylacetonate are paramount for its use in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where it serves as a precursor for depositing samarium-containing thin films. osti.govstrem.comcalpaclab.com Studies on the thermal behavior of this and similar metal β-diketonate complexes reveal a multi-step process involving sublimation, decomposition, and formation of final inorganic products.
Heating the compound above 200°C leads to its decomposition, ultimately forming samarium(III) oxide (Sm₂O₃) and various volatile fluorinated byproducts. osf.io The compound's volatility is significant, with a reported boiling point of 106°C at 760 mmHg and a vapor pressure of 28.8 mmHg at 25°C. lookchem.com However, TGA data indicates that decomposition begins around 180-200°C, suggesting that a stable vapor phase for transport may require careful control of temperature and pressure, or the use of co-ligands to enhance stability. osf.io
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating the thermal decomposition pathway of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
TGA data reveals that the decomposition of this compound begins at approximately 180°C. The compound is generally stable up to 200°C when handled under an inert atmosphere. osf.io DSC studies provide further insight into the energetics of the decomposition process, showing distinct exothermic peaks at 220°C and 310°C. These peaks are attributed to the oxidation of the ligand and the subsequent crystallization of samarium(III) oxide (Sm₂O₃), respectively. osf.io The thermal behavior of analogous hydrated lanthanide acetylacetonate (B107027) complexes shows that attempts at dehydration by heating under vacuum can lead to decomposition and the formation of oxo-clusters. wikipedia.org
| Analysis Technique | Key Finding | Temperature (°C) | Attributed Process | Source |
|---|---|---|---|---|
| TGA | Onset of Decomposition | ~180 | Initial mass loss | |
| DSC | Exothermic Peak | 220 | Ligand Oxidation | osf.io |
| DSC | Exothermic Peak | 310 | Sm₂O₃ Crystallization | osf.io |
Analysis of the gaseous products evolved during the pyrolysis of metal β-diketonates is crucial for understanding the decomposition mechanism and for managing byproducts in deposition processes. Techniques such as Thermogravimetry coupled with Fourier-Transform Infrared Spectroscopy and Mass Spectrometry (TG-FTIR-MS) are employed for this purpose. researchgate.net
While specific TG-FTIR-MS data for this compound is not detailed in the available literature, studies on analogous metal acetylacetonate complexes, such as hafnium(IV) acetylacetonate, provide valuable insights. During the thermal decomposition of Hf(acac)₄, the primary gaseous products identified are the intact acetylacetone (B45752) ligand along with its own thermal reaction products. These secondary products include acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone. strem.com It is expected that the pyrolysis of this compound would similarly release the trifluoroacetylacetone ligand, which would then undergo further thermal reactions, in addition to other volatile fluorinated organic species. osf.io
Ligand Exchange Reactions and Kinetic Studies
The trifluoroacetylacetonate ligands in Sm(CF₃COCHCOCH₃)₃ are subject to exchange with other coordinating species. This reactivity is fundamental to its catalytic activity and the synthesis of derivative complexes. The dynamic coordination allows for substitution by other ligands, which can be studied to understand the kinetics and mechanisms of these processes.
A straightforward example is the reaction with other β-diketones. This compound can react with acetylacetone (Hacac) to exchange ligands, forming samarium acetylacetonate, Sm(acac)₃. osf.io Sm(CF₃COCHCOCH₃)₃ + 3 Hacac → Sm(acac)₃ + 3 CF₃COCH₂COCH₃
Kinetic studies on analogous systems, such as diorganotin(IV) acetylacetonate complexes, suggest that the intermolecular ligand exchange mechanism is often first-order in the concentration of the complex and zero-order in the concentration of the free ligand. This indicates that the rate-determining step involves the rupture of a metal-oxygen bond to form a five-coordinate intermediate with a dangling, unidentate acetylacetonate ligand. Kinetic studies on zirconium(IV) acetylacetonate ligand exchange reveal a mechanism involving the formation of a nine-coordinate adduct, followed by proton transfer.
Redox Chemistry and Electrochemical Behavior of Samarium(III) Complexes
The electrochemical properties of samarium complexes are primarily dictated by the Sm(III)/Sm(II) redox couple. While the trifluoroacetylacetonate ligands are not typically considered redox-active themselves, they influence the reduction potential of the samarium center. The electron-withdrawing nature of the trifluoromethyl groups on the ligand can affect the electron density at the metal center.
Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of such complexes. wikipedia.org Studies on various samarium compounds, often in non-aqueous media like molten salts or ionic liquids, provide insight into the fundamental redox processes. osf.ioresearchgate.netresearchgate.net The reduction of Sm(III) to Sm(II) is a well-documented one-electron transfer process. osf.ioresearchgate.net In some systems, a second reduction step from Sm(II) to Sm(0) is also observed at more negative potentials. researchgate.net
The electrochemical reversibility of the Sm(III)/Sm(II) couple can be assessed by analyzing the peak separation and current ratios in cyclic voltammograms. osf.io Research on samarium(III) chloride in molten LiCl-KCl eutectic has shown that the redox reaction is quasi-reversible. osf.io The diffusion coefficient of the Sm(III) species, a measure of its mass transport rate in solution, has been determined in various media using voltammetric techniques. researchgate.netelsevierpure.com The conducting behavior of mononuclear Sm(III) β-diketonate complexes further highlights their relevance in materials with specific electronic properties. researchgate.netnih.gov
| System | Technique | Redox Couple | Key Observation | Source |
|---|---|---|---|---|
| SmCl₃ in LiCl-KCl Eutectic | Cyclic Voltammetry | Sm(III)/Sm(II) | Quasi-reversible, one-electron transfer | osf.io |
| Sm(III) precursors in [BMP][DCA] Ionic Liquid | Cyclic Voltammetry | Sm(III)/Sm(II) and Sm(II)/Sm(0) | Two-step reduction mechanism observed | researchgate.net |
| Sm(III) β-diketonates | General Characterization | N/A | Complexes exhibit semiconducting behavior | researchgate.netnih.gov |
Photochemical Transformations and Stability under Irradiation
The photophysical properties of lanthanide β-diketonate complexes, including this compound, are of great interest for applications in lighting and sensing. The process typically involves the "antenna effect," where the organic ligand absorbs UV light and efficiently transfers the energy to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions. nih.govrsc.org For samarium(III) complexes, this results in distinct orange-red emission peaks. researchgate.net
However, a significant challenge with many lanthanide β-diketonate complexes is their limited photostability under prolonged UV irradiation. researchgate.net The organic ligand can undergo photochemical degradation, leading to a loss of luminescence.
In some specifically designed systems, photochemical transformations can be harnessed. For instance, lanthanide complexes incorporating a photoisomerizable unit like azobenzene (B91143) within a bis-β-diketone ligand have been synthesized. These complexes exhibit reversible trans-cis isomerization upon irradiation with specific wavelengths of light, demonstrating a form of molecular switching. acs.org Studies on related gadolinium and lanthanum β-diketonate complexes at low temperatures (77 K) have shown that in the absence of efficient energy transfer to the metal ion, phosphorescence from the triplet excited state of the ligand can be observed. rsc.org
Surface Interactions and Adsorption Phenomena
The interaction of this compound with surfaces is a critical aspect of its application as a precursor in CVD and ALD for thin film growth. strem.com The adsorption process involves the interaction of the complex with active sites on a substrate surface.
Studies on the adsorption of lanthanide ions on various materials provide a framework for understanding these interactions. Lanthanides, as hard Lewis acids, tend to bind to hard Lewis base sites on a surface, such as oxygen atoms in metal oxides or functional groups on modified substrates. osti.gov Research on lanthanide adsorption on metal-organic frameworks (MOFs) shows that the ions form inner-sphere complexes at the metal oxo cluster sites. acs.org Similarly, studies of lanthanide adsorption on bacterial surfaces indicate coordination with phosphate (B84403) and carboxyl groups. nih.gov On zeolite surfaces, the adsorption of samarium has been shown to proceed via an ion-exchange mechanism at lower pH, with surface hydrolysis becoming dominant at higher pH values. researchgate.net
These findings suggest that the adsorption of this compound on a substrate during a deposition process is likely governed by the formation of coordinate bonds between the samarium center and surface functional groups, potentially involving the displacement of one or more trifluoroacetylacetonate ligands.
Applications in Advanced Materials Science and Catalysis
Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
The volatility and thermal stability of samarium trifluoroacetylacetonate make it a suitable precursor for gas-phase deposition methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are essential for creating high-purity thin films for various technological applications. The fluorinated acetylacetonate (B107027) ligands enhance the volatility of the complex compared to non-fluorinated analogues, facilitating its transport in the vapor phase to a heated substrate.
This compound is utilized as a precursor for the synthesis of samarium-based materials, most notably samarium oxide (Sm₂O₃) thin films. Samarium oxide is investigated as a high-dielectric-constant (high-k) material, which could potentially replace silicon dioxide in future microelectronic devices.
While specific studies detailing the deposition of Sm₂O₃ films using Sm(tfac)₃ are not abundant, research on similar β-diketonate precursors provides insight into the process. For instance, in a typical Metal-Organic Chemical Vapor Deposition (MOCVD) process, the precursor is heated to achieve sufficient vapor pressure and is carried by an inert gas into a reaction chamber. ias.ac.in There, it thermally decomposes on a heated substrate, often in the presence of an oxidant like oxygen, to form the desired oxide film. ias.ac.in The substrate temperature is a critical parameter, influencing the film's crystallinity and phase. For example, in the MOCVD of Sm₂O₃ using a related precursor, amorphous films were formed at temperatures up to 540°C, while crystalline cubic-phase films with strong (111) orientation were achieved at higher temperatures around 625°C. ias.ac.in
Lanthanide β-diketonates are recognized as promising precursors for doping semiconductor and optoelectronic materials. azonano.com The introduction of lanthanide ions, such as samarium (Sm³⁺), into a host material can create specific luminescent or magnetic properties. This is particularly relevant for developing materials for light-emitting devices.
A notable example of this approach involves the doping of layered perovskites with a europium(III) tetrakis β-diketonate complex. nih.govacs.org This method, where the lanthanide ion is "protected" by the organic ligands, proved to be significantly more efficient for achieving luminescence compared to using simple inorganic salts. nih.govacs.org The β-diketonate ligand acts as an "antenna," efficiently absorbing energy and transferring it to the central lanthanide ion, which then luminesces. acs.org While this specific study used europium, the principle demonstrates the potential of using lanthanide β-diketonates like this compound for doping functional materials to enhance their optical properties.
The successful application of a precursor in CVD or ALD relies on a thorough understanding of its thermal behavior. The decomposition of this compound has been studied to determine its stability and decomposition pathway, which is crucial for controlling film growth.
Thermogravimetric analysis (TGA) reveals that the compound undergoes a multi-step decomposition. The data indicates that it is stable in an inert atmosphere up to approximately 200°C, making it suitable for processes requiring high temperatures. The decomposition proceeds in distinct stages, beginning with the loss of any adsorbed moisture, followed by the primary decomposition of the ligands, and culminating in the formation of a stable samarium oxide residue at high temperatures.
Table 1: Thermal Decomposition Stages of this compound
| Stage | Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|---|
| 1 | 25–150 | 5–8 | Loss of adsorbed moisture |
| 2 | 200–350 | 60–65 | Ligand decomposition |
| 3 | 500–800 | 25–30 | Formation of Sm₂O₃ residue |
Data adapted from studies on analogous lanthanide β-diketonates.
Differential scanning calorimetry (DSC) complements TGA by revealing the energetic changes during decomposition, showing exothermic peaks that correspond to the oxidation of the ligands and the crystallization of the final Sm₂O₃ product. Understanding these thermal properties allows for the precise control of deposition temperatures to achieve desired film characteristics, such as crystallinity and purity.
Catalytic Applications in Organic Transformations
The samarium(III) ion in this compound can function as a Lewis acid, accepting electron pairs from other molecules. This ability allows it to catalyze a range of reactions in organic synthesis.
The high electrophilicity of the Sm³⁺ center enables it to activate substrates, typically by coordinating to carbonyl groups or other electron-rich sites. This activation facilitates subsequent chemical transformations. While specific examples focusing exclusively on Sm(tfac)₃ are limited in readily available literature, the catalytic activity of closely related samarium compounds provides strong evidence for its potential. For instance, samarium acetylacetonate, the non-fluorinated analogue, has been shown to effectively catalyze transesterification reactions between polymers like poly(lactic acid) (PLA) and poly(ethylene-co-vinyl acetate) (EVA), as well as between PLA and polycarbonate (PC). osti.gov These reactions are crucial for creating compatibilized polymer blends with improved properties.
Furthermore, other samarium(III) compounds, such as samarium acetate, are effective initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone and L-lactide. researchgate.netresearchgate.net This class of reactions is fundamental to producing biodegradable polyesters. Given these precedents, it is highly probable that this compound also exhibits catalytic activity in these and other Lewis acid-mediated transformations.
The general mechanism for Lewis acid catalysis by samarium complexes involves the coordination of the samarium ion to a substrate. For example, in the ring-opening polymerization of cyclic esters initiated by samarium acetate, a coordination-insertion mechanism is proposed. researchgate.netmdpi.com This process involves the following key steps:
Coordination: The carbonyl oxygen of the cyclic ester coordinates to the electrophilic samarium center. This coordination polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic Attack: An initiator, such as an alcohol or an alkoxide group attached to the samarium, attacks the activated carbonyl carbon.
Ring Opening: The cyclic ester ring opens, leading to the formation of a linear chain that remains attached to the samarium center.
Propagation: The new alkoxide end of the growing polymer chain can then coordinate and attack another monomer molecule, propagating the polymerization process.
This mechanism highlights the crucial role of the samarium ion in activating the monomer and facilitating the chain growth. Similar mechanistic principles, centered on the Lewis acidity of the Sm³⁺ ion, would apply to other reactions catalyzed by this compound.
Heterogeneous Catalysis and Catalyst Design (e.g., Supported Catalysts)
This compound serves as a valuable precursor and catalyst in the field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants. Its utility stems from its chemical properties and thermal stability, making it suitable for the design of sophisticated catalyst systems, particularly supported catalysts.
In catalyst design, this compound can be deposited onto high-surface-area supports like silica, alumina, or zeolites. This process is foundational to creating heterogeneous catalysts where the active catalytic species are finely dispersed, maximizing the available surface area for chemical reactions. princeton.edu The compound's stability at temperatures up to 200°C under inert atmospheres allows for its use in techniques like chemical vapor deposition (CVD), where it can be vaporized and deposited onto a support material. Subsequent thermal treatment (calcination) can then decompose the precursor to form samarium oxide (Sm₂O₃) nanoparticles on the support surface. This method provides precise control over the size and distribution of the active catalytic sites, which is a critical aspect of modern catalyst design. princeton.edu
Research into related samarium compounds, such as samarium(III) triflate, has highlighted their role as efficient and moisture-tolerant Lewis acid catalysts in various organic syntheses. researchgate.net While direct catalytic applications of this compound in large-scale industrial processes are still an area of active research, its role as a precursor is well-established. For instance, related samarium acetylacetonates (B15086760) have been successfully employed to catalyze transesterification reactions, demonstrating the catalytic potential of the samarium ion coordinated by β-diketonate ligands. elsevierpure.com The design of these catalysts often involves leveraging the Lewis acidity of the Sm(III) ion, which is modulated by the electron-withdrawing trifluoromethyl groups on the acetylacetonate ligand, to activate substrates in a reaction.
Advanced Luminescent Materials and Optical Devices
The most prominent application of this compound is in the field of luminescent materials. The samarium(III) ion is known for its characteristic and strong fluorescence in the reddish-orange region of the visible spectrum, making it a desirable component in various optical devices. rgmcet.edu.inripublication.com this compound acts as an excellent precursor for creating these materials due to the synergistic relationship between the samarium ion and the trifluoroacetylacetonate ligands.
These materials are integral to the development of technologies such as color panel displays, solid-state lasers, and optical sensors. rgmcet.edu.in The incorporation of samarium into host matrices like fluoroborate glasses can yield materials with high luminescence efficiency, broad absorption bands, and excellent chemical and thermal stability. rgmcet.edu.inripublication.com
Design Principles for High-Performance Luminescent Systems
The design of efficient luminescent materials based on this compound follows several key principles. The primary mechanism responsible for the strong luminescence is the "antenna effect."
The Antenna Effect: The trifluoroacetylacetonate ligands are highly effective at absorbing ultraviolet (UV) light. After absorbing energy, the ligand transitions to an excited state. This energy is then efficiently transferred intramolecularly from the ligand to the central samarium(III) ion. The excited Sm³⁺ ion then relaxes by emitting photons, resulting in its characteristic visible luminescence. This process is significantly more efficient than directly exciting the Sm³⁺ ion, whose f-f electronic transitions have a low probability of occurring. acs.org
Coordination Environment: The chemical environment surrounding the Sm³⁺ ion is critical for protecting it from non-radiative decay pathways that would otherwise quench the luminescence. The trifluoroacetylacetonate ligands encapsulate the samarium ion, shielding it from solvent molecules (like water) or other species that can deactivate the excited state through vibrational energy transfer. acs.org
Ligand Choice: The choice of a β-diketonate ligand like trifluoroacetylacetonate is deliberate. The fluorine atoms on the ligand enhance the stability of the complex and can influence the energy levels of the ligand, allowing for fine-tuning of the absorption and emission properties.
Studies on related samarium complexes demonstrate that the luminescence decay times are in the microsecond range, indicating that the ligands effectively protect the metal ion and lead to efficient emission. acs.org The primary emission peaks for Sm³⁺ correspond to specific electronic transitions, as detailed in the table below.
| Transition | Wavelength (nm) | Region |
| ⁴G₅/₂ → ⁶H₅/₂ | ~560 | Visible |
| ⁴G₅/₂ → ⁶H₇/₂ | ~600 | Visible |
| ⁴G₅/₂ → ⁶H₉/₂ | ~645 | Visible |
| ⁴G₅/₂ → ⁶H₁₁/₂ | ~705 | Visible |
| Data compiled from representative studies of Sm(III) luminescence. nih.gov |
Integration into Waveguides, Displays, and Sensing Platforms
This compound is a suitable precursor for integrating luminescent properties into functional optical devices. Its volatility and defined decomposition pathway make it an ideal candidate for thin-film deposition techniques.
CVD and ALD: As a metal beta-diketonate, it can be used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. strem.com These techniques allow for the growth of highly uniform, thin films of samarium-containing materials onto substrates like glass or silicon wafers. These films can function as the active layer in flat-panel displays or as part of a waveguide structure that directs light.
Doping of Glasses and Polymers: The compound can be used to dope (B7801613) host materials such as glasses or polymers. For instance, it can be incorporated into the precursor mixture for fluoroborate glasses, which are then melted to form a bulk luminescent material. ripublication.com These samarium-doped glasses are used to fabricate optical fibers and other waveguide structures. ripublication.com The integration into these platforms enables the development of compact and efficient optical amplifiers, lasers, and sensors.
Magnetic Materials Research
While the primary focus for samarium complexes is often on their optical properties, their magnetic behavior is also a subject of scientific inquiry. Research on samarium(III) β-diketonate complexes that are structurally similar to this compound reveals interesting magnetic properties. mdpi.com
Magnetic susceptibility measurements on these related complexes show that the room temperature χₘT product (where χₘ is the molar magnetic susceptibility and T is the temperature) is significantly larger than the theoretical value for a non-interacting Sm(III) ion in its ⁶H₅/₂ ground state. mdpi.com This deviation suggests the presence of complex magnetic phenomena, such as contributions from thermally populated excited states or weak magnetic interactions between the samarium ions in the crystal lattice.
Below is a table summarizing the magnetic data for related pyridyl adducts of a samarium(III) β-diketonate complex.
| Compound | χₘT at 300 K (cm³·mol⁻¹·K) | Theoretical Value for free Sm(III) ion (cm³·mol⁻¹·K) |
| [Sm(ntfa)₃(H₂O)₂] | 0.35 | 0.09 |
| [Sm(ntfa)₃(bipy)] | 0.48 | 0.09 |
| [Sm(ntfa)₃(phen)] | 0.35 | 0.09 |
| [Sm(ntfa)₃(dmbipy)] | 0.29 | 0.09 |
| Data adapted from a study on 4,4,4-trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate (Hntfa) complexes. mdpi.com |
These findings indicate that samarium(III) complexes, including potentially this compound, could be of interest in the research of materials with specific magnetic responses.
Sensing Applications (e.g., temperature sensing)
The luminescent properties of samarium(III) are highly sensitive to the local environment, a characteristic that is exploited in the development of advanced sensors. In particular, samarium-based materials have shown significant promise for optical temperature sensing. researchgate.net
The principle behind this application lies in the temperature-dependent nature of the Sm³⁺ ion's fluorescence. Two primary techniques are used:
Fluorescence Lifetime (FL): The decay lifetime of the samarium luminescence can change predictably with temperature. This method is robust as it is not affected by fluctuations in the intensity of the excitation source or the concentration of the probe. researchgate.net
Fluorescence Intensity Ratio (FIR): This technique monitors the ratio of the emission intensities from two different, closely spaced energy levels of the Sm³⁺ ion. The population of these levels follows a Boltzmann distribution, making their intensity ratio a reliable function of temperature. mdpi.com For Sm³⁺, the ratio between the ⁴G₅/₂ → ⁶H₇/₂ (~600 nm) and ⁴G₅/₂ → ⁶H₅/₂ (~560 nm) transitions can be used.
This compound can be incorporated as the active sensing element into a thermally stable and transparent matrix, such as a glass or a polymer film, to fabricate a remote optical temperature sensor. Such sensors are valuable in environments where conventional thermometers cannot be used, such as in high electromagnetic fields or on fast-moving objects. researchgate.net Furthermore, the sensitivity of samarium's luminescence to chemical species has been utilized to create turn-off fluorescence sensors for detecting specific molecules. nih.gov
Future Directions and Emerging Research Avenues
Nanoscale Chemistry and Controlled Self-Assembly of Samarium Trifluoroacetylacetonate Systems
The field of nanoscale chemistry is poised to unlock new applications for this compound. The controlled self-assembly of this complex into well-defined nanostructures is a primary area of future research. By manipulating reaction conditions such as solvent, temperature, and the introduction of structure-directing agents, it is anticipated that novel nanoscale architectures can be achieved.
Recent studies have demonstrated the incorporation of samarium compounds into nanomaterials for applications in targeted drug delivery and advanced imaging, owing to their luminescent properties. The self-assembly of inorganic nanoparticles, in general, is a powerful method for creating materials with hierarchical ordering and unique collective properties. epj.org For instance, the assembly of nanoparticles at liquid-liquid interfaces can form stable 2D and 3D constructs. epj.org This principle can be extended to this compound, where the molecules could act as building blocks for functional nanosystems. The inherent amphiphilicity of similar metal complexes can be tuned to drive the formation of diverse structures like lamellae, cylinders, and micelles. nih.gov
Future research will likely focus on:
Programmed Self-Assembly: Developing methods to program the self-assembly process to create specific and complex nanostructures. nih.gov This could involve modifying the ligands to introduce specific intermolecular interactions.
Janus Nanoparticles: Synthesizing Janus nanoparticles incorporating this compound, which possess two distinct surfaces and can lead to more complex self-assembled structures. nih.gov
Thin Film Fabrication: Utilizing self-assembly techniques to create thin films of this compound with controlled thickness and morphology for applications in electronics and optics. epj.org
The following table summarizes potential self-assembly strategies and their expected outcomes for this compound systems.
| Self-Assembly Strategy | Key Parameters to Control | Potential Nanostructures | Potential Applications |
| Solution-Phase Assembly | Solvent polarity, concentration, temperature, additives | Nanoparticles, nanorods, nanosheets | Catalysis, luminescent probes |
| Interfacial Assembly | Interfacial tension, ligand concentration, subphase composition | 2D films, capsules, porous foams | Flexible electronics, sensors |
| Template-Assisted Assembly | Template geometry and surface chemistry | Ordered arrays, core-shell structures | Photonics, data storage |
Integration into Hybrid Organic-Inorganic Frameworks and Porous Materials
The integration of this compound into hybrid organic-inorganic frameworks, particularly metal-organic frameworks (MOFs), represents a promising avenue for creating multifunctional materials. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of this compound can be achieved either by using the complex as a metal precursor or by functionalizing the organic linkers with similar β-diketonate moieties.
Samarium-based MOFs have already shown potential in sensing applications. For example, a samarium-organic framework has been developed for the fluorescent sensing of various analytes. nih.gov Another study demonstrated the fabrication of a samarium-doped MOF-808 for the efficient photocatalytic removal of pharmaceuticals from water. rsc.org Metal acetylacetonates (B15086760), in general, are being explored as alternative, greener metal sources for the aqueous synthesis of MOFs. researchgate.net
Future research directions in this area include:
Post-Synthetic Modification: Introducing this compound into pre-existing MOFs through post-synthetic modification to impart specific functionalities.
Mixed-Metal MOFs: Synthesizing MOFs that incorporate both samarium and other metal ions to create materials with synergistic properties.
Hierarchically Porous Materials: Designing synthesis routes that lead to MOFs with multiple levels of porosity, enhancing their performance in catalysis and separation.
The table below outlines potential methods for integrating this compound into porous materials and the resulting benefits.
| Integration Method | Host Material | Potential Benefits | Research Focus |
| Direct Synthesis | Metal-Organic Framework (MOF) | Enhanced luminescence, catalytic activity, sensing capabilities | Control of crystal structure and porosity |
| Doping/Encapsulation | Zeolites, Mesoporous Silica | Improved thermal and chemical stability, controlled release | Uniform distribution of the complex within the pores |
| Surface Functionalization | Porous Polymers | Creation of active sites on the surface, improved interfacial properties | Covalent attachment vs. physisorption |
Development of Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes involved in the formation, transformation, and function of this compound-based materials is crucial for their rational design and optimization. The development and application of advanced in situ characterization techniques are therefore essential. These techniques allow for the real-time observation of chemical and physical changes as they occur, providing insights that are not accessible through conventional ex situ methods.
For example, in situ transmission electron microscopy (TEM) can be used to observe the nucleation and growth of nanoparticles and the dynamics of self-assembly at the atomic scale. typepad.com This technique has been employed to study atomic-scale friction and strain distribution in real-time. typepad.comacs.org Similarly, in situ atomic force microscopy (AFM) can characterize crystal growth and molecular assembly dynamics in real-time without the need for high vacuum conditions, which can be destructive to organic-containing samples. nih.gov
Future research will likely involve the application of a suite of in situ techniques to study this compound systems:
In Situ Spectroscopy: Techniques like in situ Raman and infrared spectroscopy can monitor changes in chemical bonding and coordination during reactions and self-assembly.
In Situ X-ray Scattering/Diffraction: These methods can provide information on the evolution of crystal structure and long-range order during the formation of thin films and MOFs.
Correlative In Situ Microscopy: Combining multiple in situ techniques, such as TEM and spectroscopy, to obtain a more complete picture of the dynamic processes.
The following table summarizes key in situ techniques and the insights they can provide for studying this compound.
| In Situ Technique | Information Obtained | Example Application |
| Transmission Electron Microscopy (TEM) | Atomic-scale structure, morphology, crystal growth dynamics | Observing the self-assembly of this compound into nanostructures in real-time |
| Atomic Force Microscopy (AFM) | Surface topography, crystal growth, mechanical properties | Monitoring the formation of thin films and the influence of additives on morphology |
| X-ray Diffraction (XRD) | Crystal structure, phase transitions, lattice parameters | Studying the formation of MOFs and the incorporation of the samarium complex into the framework |
| Raman/Infrared Spectroscopy | Vibrational modes, chemical bonding, molecular interactions | Tracking ligand exchange reactions and the coordination environment of the samarium ion |
Computational Design and Predictive Modeling of Novel this compound Derivatives and Their Functions
Computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new materials. Predictive modeling can be used to screen potential derivatives of this compound with enhanced properties, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.
Density functional theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials. It can be used to predict geometries, reaction energies, and spectroscopic properties of this compound and its derivatives. More advanced techniques, such as deep learning, are also emerging as powerful tools for predicting chemical properties. For instance, deep learning models have been developed to predict the stability constants of lanthanide complexes with high accuracy, identifying key structural fragments that influence complexation efficiency. nih.gov
Future research in this area will focus on:
High-Throughput Screening: Using computational methods to rapidly screen large libraries of potential ligands to identify candidates that will form samarium complexes with desired optical, magnetic, or catalytic properties.
Multiscale Modeling: Combining different computational techniques to model phenomena across multiple length and time scales, from the electronic structure of a single molecule to the bulk properties of a self-assembled material.
Machine Learning-Guided Synthesis: Developing machine learning models that can predict the optimal synthesis conditions for obtaining a desired this compound derivative or nanostructure.
The table below highlights different computational approaches and their potential applications in the design of novel this compound systems.
| Computational Approach | Predicted Properties | Goal of Modeling |
| Density Functional Theory (DFT) | Electronic structure, geometry, reaction energetics, spectroscopic properties | Understanding bonding and reactivity, predicting optical and magnetic properties |
| Molecular Dynamics (MD) | Self-assembly behavior, transport properties, mechanical properties | Simulating the formation of nanostructures and their behavior in different environments |
| Machine Learning/Deep Learning | Stability constants, catalytic activity, luminescent quantum yield | Accelerating the discovery of new derivatives with enhanced functionalities |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying samarium trifluoroacetylacetonate?
this compound is typically synthesized via ligand substitution reactions involving samarium salts (e.g., Sm₂(SO₄)₃·8H₂O) and trifluoroacetylacetone under anhydrous conditions. A Schlenk line or glovebox is essential to prevent hydrolysis due to its moisture sensitivity . Purification involves recrystallization from dry organic solvents (e.g., tetrahydrofuran) under inert gas. Yield optimization requires stoichiometric control of the ligand-to-metal ratio (3:1) and reaction temperature (60–80°C) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- X-ray diffraction (XRD) : To confirm crystalline structure and ligand coordination geometry .
- Infrared (IR) spectroscopy : To verify the presence of C=O (1650–1700 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) stretches .
- Elemental analysis : To validate metal-ligand stoichiometry (e.g., Sm:C:F ratio) .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways .
Q. How should this compound be stored to maintain stability?
Store at 2–8°C under anhydrous, nitrogen-filled conditions to prevent ligand degradation and oxidation. Glass bottles with PTFE-lined caps are recommended to avoid moisture ingress .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of this compound in organic transformations?
The compound acts as a Lewis acid catalyst due to the high electrophilicity of the Sm³⁺ center, which coordinates with substrates (e.g., carbonyl groups). For example, in cycloaddition reactions, the metal center polarizes π-bonds, lowering activation energy. In situ spectroscopic studies (e.g., NMR or EPR) are critical to track intermediate formation and ligand exchange dynamics .
Q. How does thermal decomposition behavior impact its application in high-temperature processes like CVD/MOCVD?
TGA data shows decomposition starts at ~180°C, releasing trifluoroacetylacetonate ligands. For MOCVD applications, co-ligands (e.g., cyclopentadienyl) or mixed-metal precursors are often added to stabilize the vapor phase and tailor deposition kinetics .
Q. What strategies address contradictions in reported photophysical properties of this compound complexes?
Discrepancies in emission spectra or quantum yields often arise from solvent coordination effects or trace impurities. Methodological solutions include:
Q. How do solvent coordination properties influence the reactivity of this compound?
Polar aprotic solvents (e.g., DMF) enhance solubility but may displace weakly bound ligands, altering catalytic activity. Solvent-free conditions or ionic liquids can mitigate this, as shown in studies comparing reaction rates in THF vs. [BMIM][PF₆] .
Q. What analytical approaches resolve contradictions in kinetic data for this compound-mediated reactions?
Use stopped-flow spectroscopy to capture fast intermediate steps and isotopic labeling (e.g., ¹⁸O in carbonyl groups) to distinguish parallel reaction pathways. Cross-validate with DFT calculations to model activation barriers .
Q. How can advanced spectroscopic methods elucidate the electronic structure of this compound?
Q. What ligand modifications enhance the stability or selectivity of this compound in asymmetric catalysis?
Introducing chiral substituents (e.g., binaphthyl groups) on the acetylacetonate backbone improves enantioselectivity. Compare catalytic performance of Sm(tfac)₃ vs. Sm(hfac)₃ (hexafluoro variant) in model reactions like Michael additions .
Methodological Notes
- Data Presentation : Use tables to compare decomposition temperatures (TGA) or catalytic turnover numbers across ligand variants.
- Contradiction Analysis : Apply error-propagation models to distinguish experimental noise from systemic issues (e.g., impurity-driven side reactions) .
- Ethical Reporting : Cite conflicting data transparently and propose replication protocols (e.g., standardized solvent purity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
